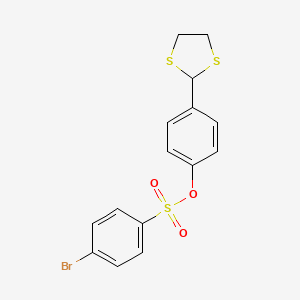
4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate, also known as 4-DBS, is an organic compound with a variety of uses in research and laboratory experiments. It is a highly versatile compound, which has been used in a range of scientific studies, and has been found to have a number of biochemical and physiological effects. In
Applications De Recherche Scientifique
Applications in Lubricating Oils
The research by Habib et al. (2014) explores the use of derivatives of compounds like 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate as antioxidants and corrosion inhibitors in lubricating oils. Their study identifies specific derivatives with high antioxidant activity, optimizing their concentration for effective use in lubricating oils. This demonstrates the compound's potential in enhancing the performance and longevity of engine oils (Habib, Hassan, & El‐Mekabaty, 2014).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) discuss the synthesis of a zinc phthalocyanine derivative for use in photodynamic therapy, a treatment method for cancer. This derivative, characterized by its high singlet oxygen quantum yield and good fluorescence properties, demonstrates the compound's potential in medical applications, particularly in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Development of Organic Materials for Optoelectronics
Antony et al. (2019) synthesized a new π-conjugated organic material, demonstrating its potential in the field of optoelectronics. This material exhibits significant nonlinear optical properties, which are crucial for applications like optical switching and modulation (Antony et al., 2019).
Applications in Energy Storage
The work by Zhang et al. (2007) introduces novel sulfide polymers derived from this compound as cathode materials in rechargeable lithium batteries. These materials exhibit high specific capacity and good retention, suggesting their potential in improving energy storage solutions (Zhang et al., 2007).
Propriétés
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3S3/c16-12-3-7-14(8-4-12)22(17,18)19-13-5-1-11(2-6-13)15-20-9-10-21-15/h1-8,15H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDJKXDXJCPDGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

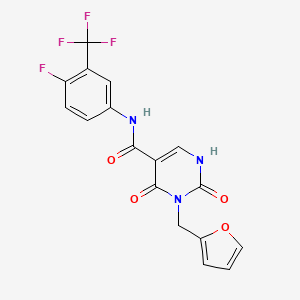
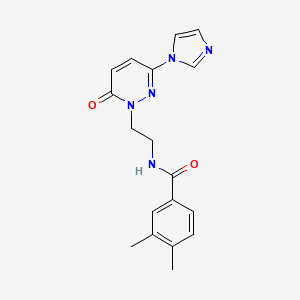
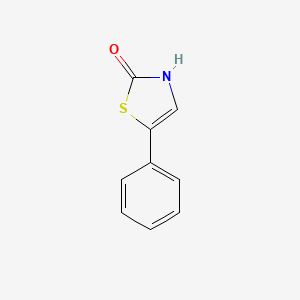
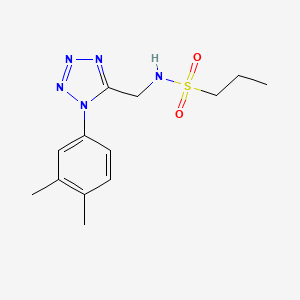
![3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B2404940.png)
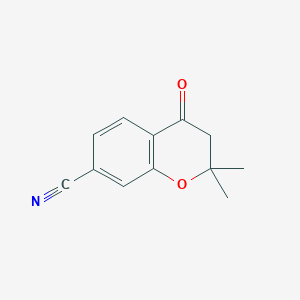
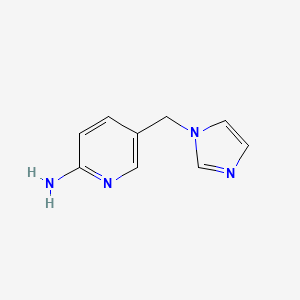
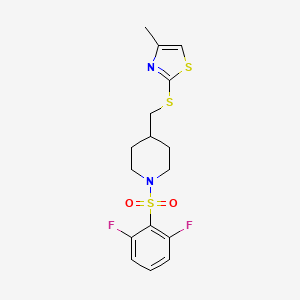
![N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2404945.png)
![N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2404946.png)
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/no-structure.png)

![8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404949.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide](/img/structure/B2404950.png)